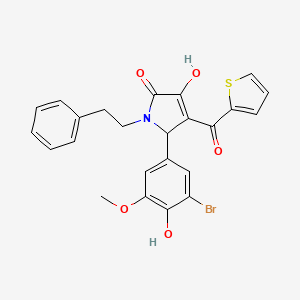

![molecular formula C23H30ClNO2S B4060412 N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4060412.png)

N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of “N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride” is not well-documented in the available literature .Molecular Structure Analysis

The molecular structure of “this compound” is not clearly defined in the available resources .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available literature .Scientific Research Applications

Neurodegenerative Disease Treatment

Compounds with adamantane-based scaffolds, such as amantadine and memantine, have been extensively used in treating neurodegenerative diseases including dementia, Alzheimer's, and Parkinson's disease. These adamantane derivatives exhibit pharmacological potential that surpasses traditional treatments, indicating a promising direction for the development of new therapeutic agents for neurodegenerative disorders. The review by Dembitsky, Gloriozova, and Poroikov (2020) provides a comparative analysis of over 75 natural and synthetic adamantane derivatives, highlighting the superior pharmacological potential of 1-fluoro- and 1-phosphonic acid adamantane derivatives against neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Antioxidant and Anti-inflammatory Activities

Melatonin, a naturally occurring compound in many organisms, has been shown to have potent antioxidant and anti-inflammatory activities. It can scavenge free radicals and reactive species, contributing to its protective effects against oxidative stress. This function is crucial in mitigating the damage associated with various diseases and environmental stresses. Reiter et al. (2008) discussed the antioxidant cascade of melatonin, emphasizing its significance in reducing oxidative stress and its potential therapeutic applications in diseases characterized by increased oxidative damage (Reiter et al., 2008).

Horticultural Applications

In horticulture, melatonin has been identified as playing a multifunctional role in improving plant resilience against environmental stresses. Bose and Howlader (2020) reviewed the biosynthesis of melatonin in plants and its accumulation under stress conditions. They noted that melatonin enhances plant tolerance to various stresses, such as cold, drought, and salt, through the scavenging of reactive oxygen species (ROS) and modulation of antioxidant defense mechanisms. This suggests potential applications of melatonin in agriculture for the development of stress-resistant crop varieties (Bose & Howlader, 2020).

Mechanism of Action

The mechanism of action of “N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride” is not clearly defined in the available resources.

Safety and Hazards

Properties

IUPAC Name |

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO2S.ClH/c1-25-22-12-15(4-5-21(22)26-14-20-3-2-6-27-20)13-24-23-18-8-16-7-17(10-18)11-19(23)9-16;/h2-6,12,16-19,23-24H,7-11,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOJQIVIOVBCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=CS5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

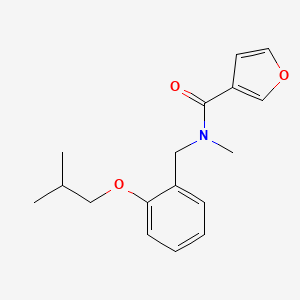

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4060334.png)

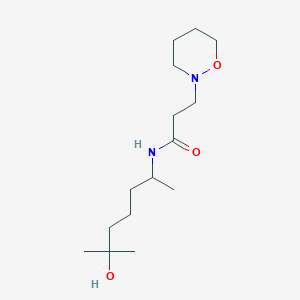

![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4060347.png)

![N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B4060368.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4060373.png)

![ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4060383.png)

![3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4060405.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4060420.png)

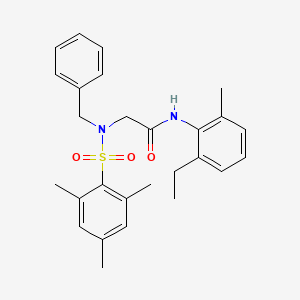

![2-adamantyl[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4060435.png)

![2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4060440.png)

![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4060447.png)